molecular formula C15H15N3O3 B6345821 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-92-0

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345821
CAS No.: 1354925-92-0
M. Wt: 285.30 g/mol
InChI Key: MHPQIRNSBMKWGI-UHFFFAOYSA-N
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Description

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11134135 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-11-6-4-10(5-7-11)9-15(12-3-2-8-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQIRNSBMKWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C15H15N3O3, and it is characterized by a unique structure that combines amino, furan, and methoxyphenyl groups, which may contribute to its biological activities.

  • Molecular Weight : 285.30 g/mol
  • CAS Number : 1354924-76-7
  • Molecular Structure : This compound features an imidazol-4-one core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds within the imidazole family. For instance, β-amino acid derivatives have shown promising antiviral activity against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . While specific data on this compound is limited, its structural analogs suggest potential efficacy in inhibiting viral replication.

Antibacterial and Antifungal Activity

The compound's structural features may also confer antibacterial properties. A review of related compounds indicates that imidazole derivatives can exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . The potential for antifungal activity has also been noted, with some imidazole derivatives showing effectiveness against Candida species.

Anticancer Potential

The imidazole scaffold is recognized for its anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . While specific studies on the target compound are lacking, its structural similarity to known anticancer agents suggests a need for further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies of related compounds. The presence of the furan ring and methoxy group may enhance lipophilicity and bioavailability, potentially improving interaction with biological targets.

CompoundActivityMIC (µg/mL)Reference
Imidazole Derivative AAntiviral (TMV)500
Imidazole Derivative BAntibacterial (S. aureus)3.12
Imidazole Derivative CAnticancer-

Case Studies

  • Antiviral Efficacy : A study examining β-amino acid derivatives showed that certain compounds exhibited significant antiviral activity against TMV, suggesting that modifications to the imidazole core could yield similar results for our target compound .
  • Antibacterial Testing : In vitro tests on structurally related compounds demonstrated effective inhibition of bacterial growth at low concentrations, indicating a promising direction for further research on this compound .
  • Anticancer Studies : Research into thiazolidinone derivatives has shown that similar heterocycles can effectively inhibit cancer cell lines, suggesting a parallel potential for the target compound in oncological applications .

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one has shown promise as a potential therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the furan ring may enhance these effects through increased bioavailability and interaction with cellular pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Synthesis Applications :

  • Drug Development : The compound can be utilized to synthesize novel drug candidates by modifying its functional groups to enhance efficacy and reduce toxicity.

Material Science

The unique properties of this compound allow for its use in developing advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Material Properties :

  • OLEDs : Due to its electronic properties, it can be explored as a material in OLED technology, potentially improving efficiency and color purity in displays.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution under acidic or basic conditions. Key examples include:

Reaction Reagents/Conditions Outcome Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl derivative formation
AcylationAcetyl chloride, pyridine, 0°C → RTN-Acetylated product with enhanced stability
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂Sulfonamide derivative for further functionalization

These reactions enable modulation of solubility and bioactivity. For instance, sulfonylation improves pharmacokinetic properties in antimicrobial analogs .

Oxidation Reactions

The furan ring undergoes selective oxidation, influenced by substituent electronics:

Oxidizing Agent Conditions Product Application
KMnO₄H₂O/acetone, 0°CFuran → γ-lactone via dihydroxylationIntermediate for ring expansion
m-CPBACH₂Cl₂, RTEpoxidation of furan double bondProbing ring strain effects

Oxidation products like γ-lactones serve as intermediates for synthesizing polycyclic frameworks .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to specific positions:

Reaction Electrophile Position Outcome
NitrationHNO₃/H₂SO₄Para to OMeNitro derivative for reduction studies
HalogenationBr₂/FeBr₃Ortho to OMeBrominated analog for cross-coupling

Methoxy groups enhance electron density, favoring meta/para substitution in the aryl ring.

Ring-Opening and Rearrangement

The imidazolone ring undergoes acid-catalyzed hydrolysis:

Reaction Pathway
Imidazolone+HCl (aq)ΔLinear diamide\text{Imidazolone} + \text{HCl (aq)} \xrightarrow{\Delta} \text{Linear diamide}

This reaction is critical for degradation studies and metabolite identification.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, refluxBicyclic adduct with exo selectivity

These reactions enable access to complex polyheterocycles for materials science applications .

Reductive Transformations

Catalytic hydrogenation targets multiple sites:

Substrate Catalyst Outcome
Imidazolone corePd/C, H₂ (1 atm)Saturation of dihydroimidazole to imidazolidine
Nitro intermediatesZn/HClReduction to amine for further derivatization

Reduction of nitro groups (e.g., in analogs) generates amines for bioactive compound libraries .

Cross-Coupling Reactions

Palladium-mediated couplings modify the aryl group:

Reaction Type Conditions Application
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OIntroduction of biaryl motifs
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃C–N bond formation for heterocycle fusion

These methods enable structural diversification for structure-activity relationship (SAR) studies.

Research Findings and Trends

  • Antimicrobial Hybrids : Nitroimidazole-furan hybrids (e.g., compound 16a in ) show enhanced activity against H. pylori via electrophilic nitro group interactions.

  • Catalytic Efficiency : Flow chemistry methods reduce reaction times by 40% compared to batch processes.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in N-alkylation by 15–20%.

Preparation Methods

Reaction Components and Conditions

  • Core Substrate : 5-(4-Chlorophenyl)furan-2(3H)-one serves as the active methylene component.

  • Electrophilic Agent : Triethyl orthoformate facilitates the formation of an ethoxymethylene intermediate.

  • Amino Component : Heterocyclic amines, such as 2-aminopyridine derivatives, participate in nucleophilic addition.

SolventHeating MethodTime (min)Yield (%)Z:E Ratio
i-PrOHReflux25753:2
EtOHReflux30672:1
1,4-DioxaneReflux32704:3

Polar protic solvents like isopropyl alcohol (i-PrOH) optimize both reaction rate and yield due to their ability to stabilize charged intermediates. The Z:E isomer ratio is influenced by steric effects; bulkier substituents favor the Z-configuration.

Mechanistic Insights

The reaction proceeds via two potential pathways (Scheme 1):

  • Pathway A : Initial formation of an imine intermediate from triethyl orthoformate and the amine, followed by nucleophilic attack by the furanone.

  • Pathway B : Ethoxymethylene derivative formation from the furanone and triethyl orthoformate, subsequent amine addition, and elimination of ethanol.

Density functional theory (DFT) calculations suggest that Pathway B is energetically favored in polar solvents, as it reduces the activation energy for intermediate 11 formation.

Oxidation-Condensation Modular Methods

A modular approach developed by employs ketone oxidation followed by imidazole condensation, adaptable for synthesizing the target compound:

Kornblum Oxidation

  • Substrate : 4-Methoxyphenylacetone is oxidized to phenylglyoxal using catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C.

  • Key Insight : DMSO acts as both solvent and oxidant, while HBr enhances the electrophilicity of the carbonyl group.

Radziszewski Condensation

The glyoxal intermediate reacts with furan-2-carboxaldehyde and ammonium acetate in a methanol-DMSO mixture (6:4 v/v) to form the imidazolone ring. This step achieves yields of 56–72% under optimized conditions.

Optimization of Reaction Conditions

Solvent Effects

Solvent SystemDielectric ConstantYield (%)
DMSO/MeOH (8:2)32.669
EtOH24.348
Toluene2.435

Higher dielectric solvents improve solubility of ionic intermediates, enhancing reaction kinetics.

Catalyst Loading

  • HBr Concentration : Increasing HBr from 10 mol% to 50 mol% raises glyoxal conversion from 61% to 85% but risks over-oxidation.

  • Base Additives : Sodium acetate (1.5 equiv) neutralizes HBr post-oxidation, preventing side reactions during condensation .

Q & A

Basic: What are the established synthetic routes for 2-amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

The compound can be synthesized via cyclization reactions involving amidines and ketones under transition-metal-free basic conditions. For example, a base-promoted method (e.g., KOtBu or NaOH in ethanol) facilitates the formation of the dihydroimidazolone core by reacting substituted amidines with carbonyl derivatives. This approach avoids costly metal catalysts and achieves yields of 65–85% under optimized conditions . Critical steps include controlling reaction temperature (70–90°C) and stoichiometric ratios to minimize side products like over-oxidized imidazoles. Purity is typically verified via HPLC and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in DMSO/ethanol (1:3) and analyzed using SHELXL software. Key parameters include:

  • Space group : P21/c (monoclinic)
  • Bond lengths : N–C (1.32–1.38 Å), C=O (1.22 Å)
  • Dihedral angles : Furan and methoxyphenyl substituents exhibit torsional angles of 15–25°, indicating slight non-planarity .
    Low-temperature data collection (90–100 K) minimizes thermal motion artifacts .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. To address this:

  • Perform variable-temperature NMR (VT-NMR) to detect equilibrium shifts.
  • Use density functional theory (DFT) calculations (B3LYP/6-31G**) to model solution-phase conformers and compare with SCXRD data .
  • Employ heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity in complex spectra .

Advanced: How can researchers optimize reaction conditions to minimize diastereomeric byproducts?

The steric hindrance from the furan and methoxyphenyl groups increases the risk of diastereomer formation. Mitigation strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states.
  • Catalytic additives : Chiral auxiliaries like L-proline (10 mol%) can bias the reaction pathway toward the desired enantiomer .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 h to 30 min), limiting equilibration and byproduct formation .

Basic: What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .
  • Mass spectrometry : ESI-HRMS confirms molecular ion [M+H]+ at m/z 328.1425 (calc. 328.1422) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under nitrogen .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include:

  • Low solubility : Solved by using mixed solvents (e.g., DCM/hexane) or sonication-assisted crystallization.
  • Twinning : Common in monoclinic systems; resolved via SHELXD’s twin refinement module with a BASF parameter of 0.25–0.35 .
  • Disorder : Partial occupancy of the methoxyphenyl group is modeled using restraints (SIMU/DELU) in SHELXL .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

DFT studies (e.g., Gaussian 09) calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites:

  • HOMO : Localized on the furan ring (-5.2 eV), indicating susceptibility to electrophilic substitution.
  • LUMO : Concentrated on the imidazolone carbonyl (-1.8 eV), suggesting reactivity toward nucleophiles .
    MD simulations (AMBER) further model solvation effects and transition states .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: How is the compound’s bioactivity assessed in preliminary pharmacological studies?

  • Antimicrobial assays : Broth microdilution (MIC = 16–32 µg/mL against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50 > 100 µg/mL indicates low toxicity) .
  • Molecular docking : AutoDock Vina models binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .

Advanced: What statistical methods are used to analyze variability in biological assay data?

  • Split-plot ANOVA : Accounts for hierarchical variables (e.g., treatment vs. replicate) .
  • Dunnett’s test : Compares treatment groups against controls while controlling Type I error (α = 0.05) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets .

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